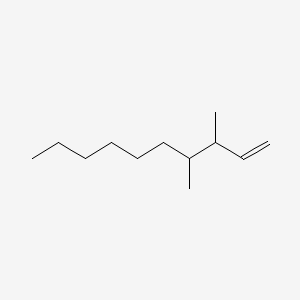
3,4-Dimethyl-1-decene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-1-decene is an organic compound with the molecular formula C12H24. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is a derivative of decene, with two methyl groups attached to the third and fourth carbon atoms in the chain. It is used in various chemical processes and has applications in different industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-1-decene can be synthesized through various methods. One common approach involves the alkylation of 1-decene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the addition of methyl groups to the decene molecule.
Industrial Production Methods
In an industrial setting, this compound is produced through large-scale alkylation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-1-decene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into saturated hydrocarbons.
Substitution: The double bond in this compound can participate in substitution reactions, where other atoms or groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt), is commonly used for reduction reactions.
Substitution: Halogenation reactions, using reagents like bromine (Br2) or chlorine (Cl2), can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 3,4-dimethyl-1-decanol, 3,4-dimethyl-1-decanone, or 3,4-dimethyl-decanoic acid.
Reduction: The primary product is 3,4-dimethyl-decane.
Substitution: Halogenated derivatives, such as 3,4-dimethyl-1-bromodecane or 3,4-dimethyl-1-chlorodecane, are common products.
Applications De Recherche Scientifique
3,4-Dimethyl-1-decene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a model compound to study the metabolism and biotransformation of alkenes in living organisms.
Industry: This compound is used in the production of specialty chemicals, lubricants, and polymers. Its unique structure imparts desirable properties to the final products, such as improved stability and performance.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-1-decene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species to form new bonds. In oxidation reactions, the double bond is cleaved, and oxygen atoms are introduced into the molecule. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The specific molecular targets and pathways depend on the nature of the reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Decene: A straight-chain alkene with a single double bond at the first carbon atom.
2,3-Dimethyl-1-butene: A shorter-chain alkene with two methyl groups attached to the second and third carbon atoms.
3,4-Dimethyl-2-pentene: An alkene with a similar substitution pattern but a different chain length.
Uniqueness
3,4-Dimethyl-1-decene is unique due to its specific substitution pattern and chain length. The presence of methyl groups at the third and fourth carbon atoms influences its reactivity and physical properties, making it distinct from other alkenes. This unique structure allows it to participate in specific chemical reactions and imparts desirable characteristics to the products derived from it.
Propriétés
Numéro CAS |
50871-03-9 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
3,4-dimethyldec-1-ene |
InChI |
InChI=1S/C12H24/c1-5-7-8-9-10-12(4)11(3)6-2/h6,11-12H,2,5,7-10H2,1,3-4H3 |
Clé InChI |
UQFBFCHTLWGJAE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


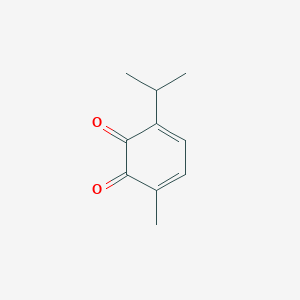
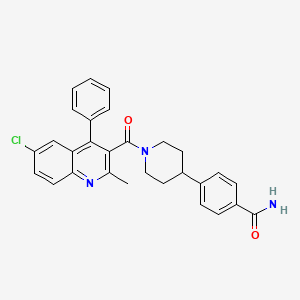
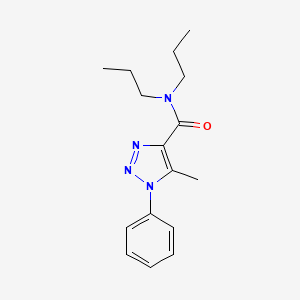
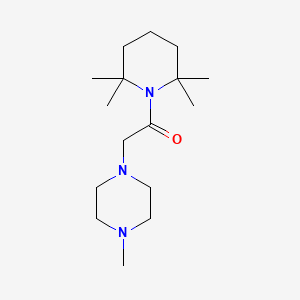
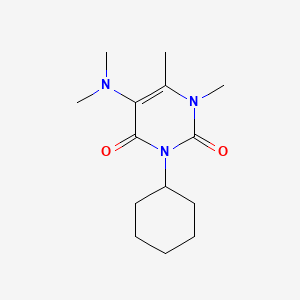
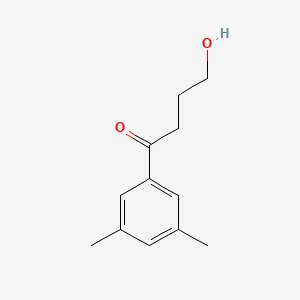
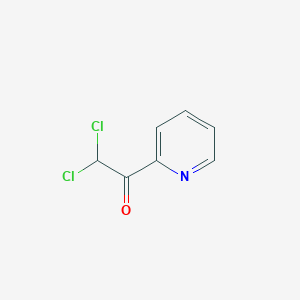
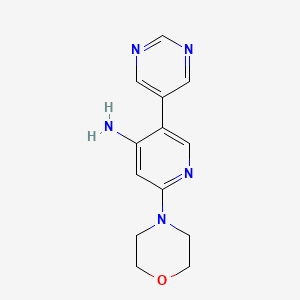
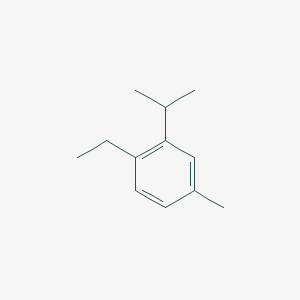
![2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-](/img/structure/B13947790.png)
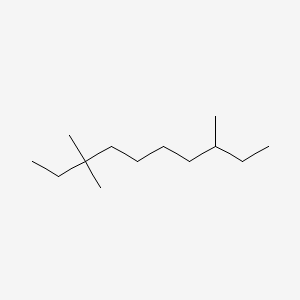
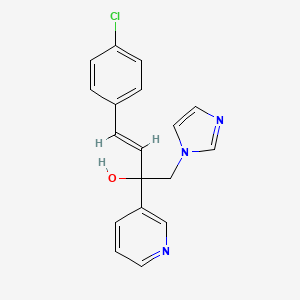

![2-Methylbenzofuro[4,5-d]thiazole](/img/structure/B13947820.png)
